molecular formula C16H31LiO2 B7803264 lithium;hexadecanoate

lithium;hexadecanoate

Cat. No.: B7803264
M. Wt: 262.4 g/mol
InChI Key: BZMIKKVSCNHEFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. These complexes are formed by the insertion of a guest molecule into the hydrophobic cavity of the cyclodextrin. This property makes cyclodextrins valuable in various fields, including pharmaceuticals, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the action of the enzyme glucosyltransferase. The process involves the degradation of starch into smaller glucose units, which then cyclize to form the cyclic oligosaccharides. The most common cyclodextrins are alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which contain six, seven, and eight glucose units, respectively .

Industrial Production Methods

Industrial production of cyclodextrins involves the use of microbial enzymes to convert starch into cyclodextrins. The process is optimized to maximize yield and purity. The inclusion complexes are then formed by mixing the cyclodextrin with the guest molecule under specific conditions, such as temperature and pH, to facilitate the formation of the complex .

Chemical Reactions Analysis

Types of Reactions

Cyclodextrin inclusion complexes can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions vary depending on the specific reaction and the nature of the guest molecule .

Major Products Formed

The major products formed from these reactions depend on the nature of the guest molecule and the type of reaction. For example, oxidation of a guest molecule may result in the formation of an oxidized product, while substitution reactions may yield a new inclusion complex with a different guest molecule .

Scientific Research Applications

Cyclodextrin inclusion complexes have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclodextrin inclusion complexes exert their effects involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and improve its stability. The molecular targets and pathways involved depend on the nature of the guest molecule and the specific application .

Comparison with Similar Compounds

Cyclodextrin inclusion complexes are unique in their ability to form stable inclusion complexes with a wide range of guest molecules. Similar compounds include other types of oligosaccharides and polymers that can form inclusion complexes, but cyclodextrins are preferred due to their well-defined structure and ability to form stable complexes. Some similar compounds include:

Cyclodextrins are unique in their ability to form stable inclusion complexes with a wide range of guest molecules, making them valuable in various applications.

Properties

IUPAC Name

lithium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIKKVSCNHEFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.